(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of functional groups such as hydroxy, methoxy, and piperazinyl moieties contributes to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-24-9-11-25(12-10-24)15-19-20(26)8-7-18-22(27)21(29-23(18)19)14-16-5-4-6-17(13-16)28-2/h4-8,13-14,26H,3,9-12,15H2,1-2H3/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSPUDSULMOQRS-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Formation of the benzofuran core: This step involves the cyclization of a suitable precursor to form the benzofuran ring system.
Introduction of the hydroxy group: The hydroxy group is introduced through a selective hydroxylation reaction.
Formation of the methoxybenzylidene moiety: This step involves the condensation of a methoxybenzaldehyde derivative with the benzofuran core.
Introduction of the piperazinyl moiety: The final step involves the alkylation of the benzofuran core with a 4-ethylpiperazine derivative.
The reaction conditions for each step may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methoxybenzylidene moiety can be reduced to form a methoxybenzyl derivative.
Substitution: The piperazinyl moiety can undergo nucleophilic substitution reactions with various electrophiles.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and functional groups make it a potential candidate for studying biological processes and interactions.
Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one depends on its specific biological target and application. In general, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved may vary depending on the target and application.
Comparison with Similar Compounds
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
Benzofuran derivatives: Compounds with a benzofuran core, such as 2-(2-hydroxyphenyl)benzofuran, which may exhibit similar chemical properties and biological activities.
Piperazine derivatives: Compounds with a piperazine moiety, such as 1-(2-hydroxyethyl)piperazine, which may have similar pharmacological activities.
Methoxybenzylidene derivatives: Compounds with a methoxybenzylidene moiety, such as 4-methoxybenzylideneacetone, which may have similar chemical reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which may result in unique chemical properties and biological activities not observed in the individual components.
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule that belongs to the benzofuran class. Its unique structure suggests potential pharmacological properties, particularly in neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.46 g/mol. The compound features a benzofuran core, a hydroxy group, and an ethylpiperazine substituent, which may contribute to its biological activities.
The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. Inhibiting PARP can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing their DNA, thereby promoting apoptosis in tumor cells.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
2. Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological applications. Benzofurans are often studied for their effects on neurotransmitter systems, including serotonin and dopamine pathways, which are crucial in treating disorders such as depression and anxiety .
3. Antimicrobial Activity
Some derivatives within the benzofuran class have demonstrated antimicrobial properties against various pathogens. The interaction of these compounds with bacterial enzymes or membranes could lead to their use as novel antimicrobial agents .
Case Studies
Several studies have investigated the biological effects of related benzofuran compounds:
| Study | Focus | Findings |
|---|---|---|
| PARP Inhibition | Demonstrated that similar benzofuran derivatives significantly inhibited PARP activity in vitro, leading to increased sensitivity of cancer cells to DNA-damaging agents. | |
| Neuropharmacology | Found that certain benzofurans modulated serotonin receptor activity, resulting in antidepressant-like effects in animal models. | |
| Study 3 | Antimicrobial | Reported potent bactericidal activity against drug-resistant strains of Mycobacterium tuberculosis for structurally similar compounds. |
Q & A
Q. What are the standard synthetic routes for preparing this benzofuran-3-one derivative?
The compound is synthesized via base-catalyzed condensation of 6-hydroxy-1-benzofuran-3(2H)-one with 3-methoxybenzaldehyde, followed by functionalization of the 7-position with a 4-ethylpiperazinylmethyl group. Typical conditions involve NaOH or K₂CO₃ in ethanol/methanol under reflux (60–80°C), with purification via column chromatography .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
Q. How does the 4-ethylpiperazinylmethyl substituent influence solubility and reactivity?
The piperazine moiety enhances water solubility via protonation at physiological pH, while the ethyl group modulates lipophilicity. Reactivity studies (e.g., nucleophilic substitution at the methylene bridge) require inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What strategies optimize synthetic yield while minimizing diastereomer formation?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve aldehyde reactivity.
- Catalyst screening : Lewis acids like ZnCl₂ or Ti(OiPr)₄ enhance regioselectivity.
- Temperature control : Slow addition of reagents at 0–5°C reduces side reactions .
Q. How can computational methods predict bioactivity based on substituent variations?
- Docking studies : Compare binding affinity to targets (e.g., kinase enzymes) using the 3-methoxyphenyl and piperazinyl groups as pharmacophores.
- QSAR models : Correlate electronic parameters (Hammett σ) of substituents with observed IC₅₀ values in bioassays .
Q. What are the challenges in distinguishing Z/E isomers during characterization?
- NOESY NMR : Detect spatial proximity between the benzylidene proton and benzofuran core to confirm Z-configuration.
- Vibrational circular dichroism (VCD) : Resolve subtle stereochemical differences in non-crystalline samples .
Q. How does the hydroxyl group at position 6 affect oxidative stability?
- Accelerated stability testing : Monitor degradation under UV light or H₂O₂ exposure via HPLC.
- Protection/deprotection strategies : Use acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis to prevent oxidation .
Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Cell viability assays : MTT or SRB tests in cancer cell lines (e.g., MCF-7, HeLa).
- Apoptosis markers : Caspase-3/7 activation and Annexin V staining.
- Comparative studies : Benchmark against structurally similar benzofuran derivatives with known activity .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for piperazine coupling to avoid hydrolysis.
- Data interpretation : Cross-validate crystallographic data (e.g., CCDC entries in ) with DFT-optimized structures for accuracy.
- Ethical compliance : Adhere to institutional guidelines for biological testing and disposal of hazardous reagents (e.g., iodinated intermediates in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
